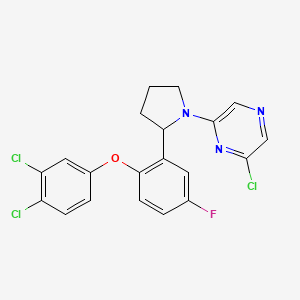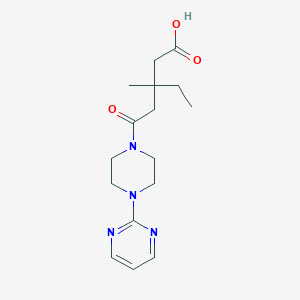
Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)- is a complex organic compound with the molecular formula C18H32O5. This compound is known for its unique structure, which includes a macrolide ring—a large cyclic ester. It is a naturally occurring metabolite found in certain microbial species and has garnered interest due to its potential biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Macrolide Ring: This step involves the cyclization of a linear precursor to form the large ring structure. Cyclization can be achieved through esterification reactions under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the ring is achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Pentyl Group Addition: The pentyl side chain is introduced via alkylation reactions, often using organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms that can produce the compound naturally. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield. Downstream processing includes extraction and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols from ketones or aldehydes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying macrolide chemistry.
Biology: The compound’s biological activity is of interest for studying microbial metabolism and natural product biosynthesis.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of bioactive compounds
Mechanism of Action
The mechanism by which Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or cellular receptors. The compound’s hydroxyl groups and macrolide ring structure are critical for its binding affinity and specificity. Pathways affected by the compound can include inhibition of protein synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar ring structure but different functional groups.
Azithromycin: A derivative of erythromycin with a modified ring structure that enhances its pharmacokinetic properties.
Tacrolimus: An immunosuppressant with a macrolide ring, used in organ transplantation.
Uniqueness
Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)- is unique due to its specific hydroxylation pattern and pentyl side chain, which confer distinct biological activities and chemical reactivity compared to other macrolides .
Properties
IUPAC Name |
(3Z)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEBEEPDVOWSDN-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CCCCCC(CC(C(/C=C\C(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride](/img/structure/B8100969.png)


![2H-Naphtho[2,3-b]pyran-5,10-dione, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-, (3R,4R)-rel-](/img/structure/B8100985.png)
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one](/img/structure/B8100986.png)

![L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI)](/img/structure/B8101025.png)
![Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl]](/img/structure/B8101032.png)

![7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol](/img/structure/B8101037.png)
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6Z,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B8101049.png)

![(E)-7-[5-hydroxy-2-[(E)-3-hydroxy-5-phenyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B8101069.png)
